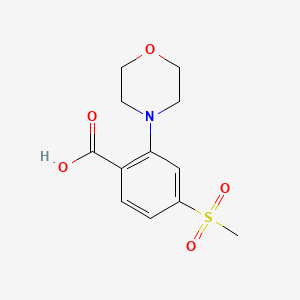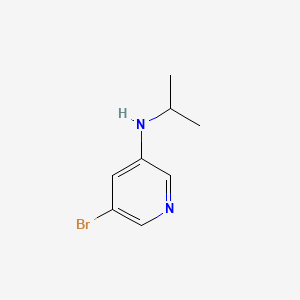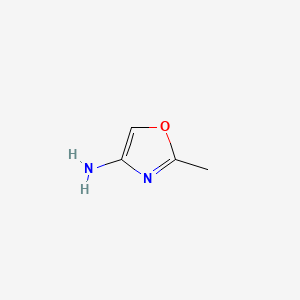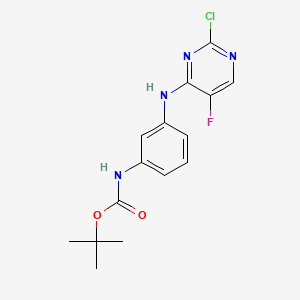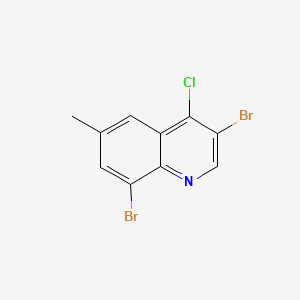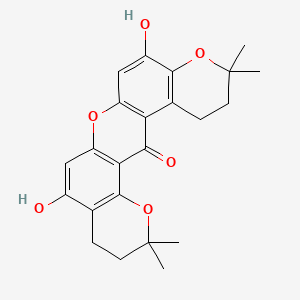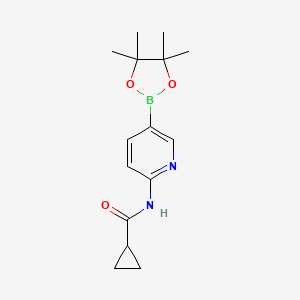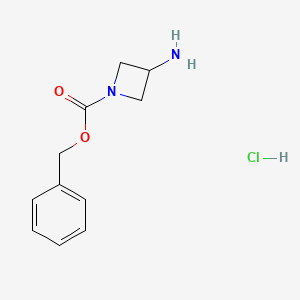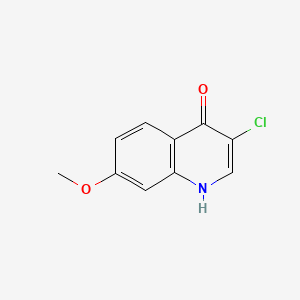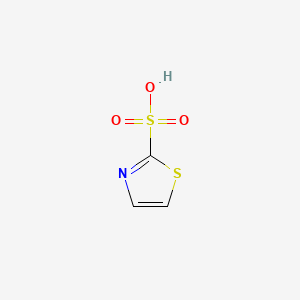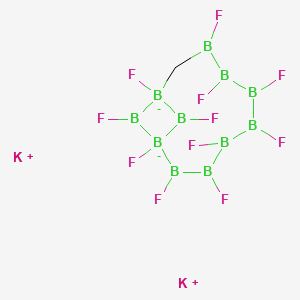
Potassium dodecafluoro-closo-dodecaborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium dodecafluoro-closo-dodecaborate is a chemical compound with the empirical formula B12F12K2 . It is commonly used as a catalyst core . The compound is available in powder form and has a molecular weight of 435.91 .
Molecular Structure Analysis
The molecular structure of Potassium dodecafluoro-closo-dodecaborate involves [K (μ-H2O) (2)K] (2+) and [(H2O)K (μ-H2O) (2)K (H2O)] (2+) dimers, which interact with superweak B12F12 (2-) anions via multiple K···F (B) interactions and (O)H···F (B) hydrogen bonds .Physical And Chemical Properties Analysis
Potassium dodecafluoro-closo-dodecaborate is a powder that is suitable for use as a catalyst. It has a melting point of 550 °C (dec.) . The compound has a molecular weight of 435.91 .Scientific Research Applications
Drug-Delivery Platforms for Boron Neutron Capture Therapy (BNCT):
- Dodeca(carboranyl)-substituted closomers, which are boron-rich, unimolecular nanospheres, show great potential as drug-delivery platforms for BNCT (Thomas & Hawthorne, 2001).
Boron Delivery Vehicles for Neutron Capture Therapy:
- Closo-dodecaborate-encapsulating liposomes have been developed as efficient boron delivery vehicles for neutron capture therapy. The use of spermidinium as a counter cation was essential for the preparation of high boron content liposome solutions and efficient boron delivery to tumors (Tachikawa et al., 2014).
Labeling Chemistry for Medical Diagnostics:
- The closo-dodecaborate anion has been studied for its potential in medical diagnostics. Its properties, such as hydrophilicity and the strength of halogen-boron bond, make it attractive as a prosthetic group for attachment of radioactive halogens to tumor-targeting proteins (Tolmachev et al., 2002).
Linker for Iodination of Macromolecules:
- Closo-dodecaborate(2-) has been used as a linker for iodination of macromolecules, showing promise in the field of bioconjugate chemistry. Its boron-halogen bond is stronger than the carbon-halogen bond, offering advantages in in vivo stability (Tolmachev et al., 1999).
Applications in Boron Neutron Capture Therapy for Cancer:
- Various derivatives of the closo-dodecaborate anion have been studied for their application in BNCT for cancer treatment. This research has included the synthesis and analysis of compounds that show promise in this field (Sivaev et al., 2002).
High-Voltage Battery Electrolytes:
- The carba-closo-dodecaborate-based salt with enhanced anodic stability shows potential for use in Mg energy storage applications. This development represents a significant step in the design of high-performance electrolytes for future energy applications (Hahn et al., 2018).
Synthesis and Chemical Properties in Medical Applications:
- The synthesis and chemical properties of closo-dodecaborate anion and its derivatives have been extensively reviewed, focusing on their potential applications in medicine, including BNCT (Sivaev et al., 2002).
Safety And Hazards
properties
IUPAC Name |
dipotassium;1,2,3,4,5,6,7,8,10,11,12-undecafluoro-2,3,4,5,6,7,8,11,12-nonabora-1,10-diboranuidabicyclo[8.1.1]dodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2B11F11.2K/c13-2-1-11(22)9(20)12(23,10(11)21)8(19)7(18)6(17)5(16)4(15)3(2)14;;/h1H2;;/q-2;2*+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZMONZFZXGMAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(B(B(B([B-]2(B([B-](B2F)(CB(B(B1F)F)F)F)F)F)F)F)F)F.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2B11F11K2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746380 |
Source


|
| Record name | dipotassium;1,2,3,4,5,6,7,8,10,11,12-undecafluoro-2,3,4,5,6,7,8,11,12-nonabora-1,10-diboranuidabicyclo[8.1.1]dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium;1,2,3,4,5,6,7,8,10,11,12-undecafluoro-2,3,4,5,6,7,8,11,12-nonabora-1,10-diboranuidabicyclo[8.1.1]dodecane | |
CAS RN |
143893-70-3 |
Source


|
| Record name | dipotassium;1,2,3,4,5,6,7,8,10,11,12-undecafluoro-2,3,4,5,6,7,8,11,12-nonabora-1,10-diboranuidabicyclo[8.1.1]dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 143893-70-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

